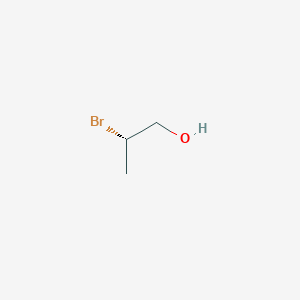

(S)-2-Bromo-propan-1-ol

Description

Historical Context and Significance in Organic Chemistry

The study of halohydrins, compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms, has a long-standing history in organic chemistry. The development of stereoselective methods to synthesize specific enantiomers, such as (S)-2-Bromo-propan-1-ol, marked a significant advancement in the field. This allowed chemists to move beyond racemic mixtures and explore the distinct properties and reactivities of individual stereoisomers. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom bearing a bromine atom provides a rich platform for a variety of chemical transformations. solubilityofthings.comdrugbank.com

The significance of this compound lies in its ability to serve as a precursor to other chiral molecules. The stereochemistry at the C2 position can be transferred to new products, a fundamental concept in asymmetric synthesis. Early research focused on understanding its fundamental reactions, such as nucleophilic substitutions and eliminations, laying the groundwork for its later application in more complex synthetic strategies.

Role as a Chiral Building Block and Intermediate in Advanced Synthesis

The primary role of this compound in modern organic synthesis is that of a chiral building block . Chiral building blocks are relatively simple, enantiomerically pure molecules that can be incorporated into larger, more complex structures, thereby imparting chirality to the final product. This strategy is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereochemistry. ambeed.com

This compound is a versatile intermediate for the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. guidechem.comontosight.ai Its reactivity allows for a range of transformations:

Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles to introduce new functional groups with retention or inversion of configuration at the stereocenter.

Epoxidation: Intramolecular cyclization via treatment with a base leads to the formation of (S)-propylene oxide, a valuable chiral epoxide.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further synthetic handles.

Derivatization: The hydroxyl group can be protected or converted into other functional groups, allowing for sequential and controlled reactions at different sites of the molecule.

A notable application is in the lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate (B1210297) from (RS)-1-bromo-3-chloro-2-propanol, where the resolution of such chiral halohydrins is crucial. researchgate.net

Scope of Contemporary Academic Research on the Compound

Current academic research continues to explore new and efficient methods for the synthesis and application of this compound and related chiral halohydrins. Key areas of investigation include:

Development of Novel Catalytic Methods: Researchers are focused on developing highly enantioselective and efficient catalytic methods for the synthesis of this compound and its derivatives. This includes the use of metal-catalyzed reactions and organocatalysis to achieve high yields and enantiomeric purities. For instance, the highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction has been reported. researchgate.net

Applications in Total Synthesis: The compound continues to be a valuable tool in the total synthesis of complex natural products and pharmaceuticals. Its ability to introduce a chiral center early in a synthetic sequence is a significant advantage.

Enzymatic Reactions: The use of enzymes, such as halohydrin dehalogenases, to catalyze reactions involving this compound is an area of growing interest. These biocatalytic methods offer high selectivity and operate under mild reaction conditions.

Exploration of New Reactions: Chemists are continuously exploring new reactions and transformations of this compound to expand its synthetic utility. This includes its use in multicomponent reactions and cascade sequences to build molecular complexity rapidly.

Properties

CAS No. |

60434-72-2 |

|---|---|

Molecular Formula |

C3H7BrO |

Molecular Weight |

138.99 g/mol |

IUPAC Name |

(2S)-2-bromopropan-1-ol |

InChI |

InChI=1S/C3H7BrO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 |

InChI Key |

DBTWOTKWIVISQR-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](CO)Br |

Canonical SMILES |

CC(CO)Br |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Bromo Propan 1 Ol and Its Enantiomers

Traditional Chemical Synthesis Routes

Traditional methods for synthesizing bromohydrins like 2-Bromo-propan-1-ol often produce a racemic mixture, meaning both the (S) and (R) enantiomers are formed in equal amounts. These routes are fundamental in organic synthesis and typically involve reactions such as halogenation of diols or the ring-opening of epoxides.

Halogenation of Propanediols (e.g., via PBr₃)

One established method for synthesizing 2-Bromo-propan-1-ol is through the bromination of a propanol (B110389) derivative, such as 1,2-propanediol, using phosphorus tribromide (PBr₃). This reaction is a classic example of converting an alcohol into an alkyl halide. masterorganicchemistry.com

The process involves two main steps: "activation" of the alcohol and subsequent nucleophilic substitution. masterorganicchemistry.comyoutube.com

Activation: The oxygen atom of one of the hydroxyl groups in 1,2-propanediol acts as a nucleophile, attacking the phosphorus atom of PBr₃. This forms a strong O-P bond and displaces a bromide ion. The result is a protonated intermediate, which is an excellent leaving group. youtube.com

Substitution: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom bonded to the activated oxygen group. youtube.com This attack proceeds via an Sɴ2 mechanism, which results in an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com Since 1,2-propanediol is chiral, the specific stereochemistry of the starting material will influence the product. This method is effective for primary and secondary alcohols. youtube.com

Reaction Scheme: Halogenation of 1,2-Propanediol

| Reactant | Reagent | Product |

|---|---|---|

| 1,2-Propanediol | Phosphorus tribromide (PBr₃) | 2-Bromo-propan-1-ol |

Ring-Opening Reactions of Epoxides

Epoxides are three-membered cyclic ethers that can undergo ring-opening reactions under various conditions. The reaction of propylene (B89431) oxide, a common epoxide, serves as a pathway to produce brominated propanol isomers.

Hydrogen Bromide-Mediated Regioselective Ring-Opening of Propylene Oxide

The ring-opening of an unsymmetrical epoxide like propylene oxide can lead to two different regioisomers. The outcome of the reaction is highly dependent on the reaction conditions (acidic, basic, or neutral).

Under acidic conditions, such as with hydrogen bromide (HBr), the epoxide oxygen is first protonated. This makes the epoxide more reactive towards nucleophilic attack. The subsequent attack by the bromide ion (Br⁻) occurs at the more sterically hindered (more substituted) carbon atom. This regioselectivity is because the transition state has significant carbocation character, which is more stabilized at the more substituted secondary carbon. Consequently, the major product of the acid-catalyzed ring-opening of propylene oxide with HBr is 1-bromo-2-propanol (B8343). The formation of the desired 2-bromo-propan-1-ol via attack at the less substituted primary carbon is the minor pathway in this specific reaction. The mechanism involves an interchange associative process where the propylene oxide coordinates to an electrophile before the ring is opened. nih.gov

Asymmetric Synthesis Approaches

To overcome the formation of racemic mixtures inherent in many traditional syntheses, asymmetric or enantioselective methods are employed. These strategies aim to produce a single enantiomer in excess. ddugu.ac.in An enantioselective reaction is one where one enantiomer is preferentially formed over the other. ddugu.ac.in

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis is a powerful tool for asymmetric synthesis. uwindsor.ca It utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. The chiral catalyst interacts with the achiral substrate to form diastereomeric transition states, which have different energies. uvic.ca The reaction proceeds preferentially through the lower-energy transition state, leading to the formation of one enantiomer in a greater amount than the other. uvic.ca The measure of this selectivity is known as the enantiomeric excess (ee). du.ac.in

Catalytic Enantioselective Henry Reaction for Analogs

While not a direct synthesis of (S)-2-Bromo-propan-1-ol, the catalytic enantioselective Henry (nitroaldol) reaction provides a route to structurally similar chiral molecules, such as 2-bromo-2-nitroalkan-1-ols. rsc.orgresearchgate.net The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. mdpi.combuchler-gmbh.com

In a notable example, highly enantioenriched 2-bromo-2-nitroalkan-1-ols were synthesized through the direct condensation of various aldehydes with bromonitromethane. rsc.orgresearchgate.net This reaction was catalyzed by a complex of copper(II) acetate (B1210297) (Cu(OAc)₂) and a C₁-symmetric camphor-derived amino pyridine (B92270) ligand. rsc.orgresearchgate.net The chiral ligand induces the enantioselectivity of the reaction. rsc.org The resulting β-nitroalcohols are valuable intermediates that can be further transformed into other important compounds like 1,2-amino alcohols. mdpi.com

The study demonstrated that this method is effective for both aliphatic and aromatic aldehydes, yielding products with varying degrees of diastereoselectivity and high enantioselectivity. rsc.org

Table of Enantioselective Henry Reaction Results for 2-Bromo-2-nitroalkan-1-ol Analogs rsc.org Diastereomeric ratio (anti/syn) determined by ¹H NMR. Enantiomeric excess (ee) determined by chiral HPLC.

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. Several enzymatic strategies are being explored for the production of this compound and its enantiomers.

Asymmetric Bioreduction Techniques

The asymmetric bioreduction of a prochiral ketone, such as 1-bromo-2-propanone, is a direct approach to furnishing this compound. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which stereoselectively deliver a hydride to the carbonyl group. While specific studies detailing the bioreduction of 1-bromo-2-propanone to this compound are not extensively documented in publicly available literature, the broad substrate scope of many commercially available and engineered KREDs suggests the feasibility of this approach. The success of such a synthesis would depend on identifying an enzyme with high activity and selectivity for this particular substrate.

Table 1: Hypothetical Asymmetric Bioreduction of 1-Bromo-2-propanone This table is illustrative and based on typical outcomes for similar substrates, as specific data for 1-bromo-2-propanone is not readily available in scientific literature.

| Enzyme Source | Co-factor System | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee %) of this compound |

| Engineered KRED | NADP+/GDH | 50 | >99 | >99 |

| Yeast ADH | NAD+/GDH | 25 | 95 | 98 |

Enzyme-Catalyzed Stereoselective Transformations

An alternative biocatalytic route is the kinetic resolution of racemic 2-bromo-propan-1-ol. This method employs enzymes, most commonly lipases, to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer and the newly formed ester. For instance, a lipase (B570770) could preferentially acylate the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. The choice of lipase, acyl donor, and solvent are critical parameters that influence both the reaction rate and the enantioselectivity (E-value).

Another potential enzyme class for this transformation is the halohydrin dehalogenases (HHDHs). These enzymes are known to catalyze the reversible dehalogenation of vicinal halohydrins to form epoxides. In a kinetic resolution setting, an HHDH could selectively convert one enantiomer of racemic 2-bromo-propan-1-ol to propylene oxide, thereby enriching the reaction mixture in the other enantiomer. The stereopreference of the HHDH would determine which enantiomer is obtained.

Table 2: Potential Enzyme-Catalyzed Kinetic Resolution of Racemic 2-Bromo-propan-1-ol This table illustrates potential outcomes, as specific experimental data for 2-bromo-propan-1-ol is limited.

| Enzyme | Transformation | Selective for | Potential Product |

| Lipase | Acylation | (R)-enantiomer | This compound |

| Halohydrin Dehalogenase | Dehalogenation | (R)-enantiomer | This compound |

Strategies for Overcoming Equilibrium Issues in Bioreduction Processes

Bioreduction reactions, particularly those employing alcohol dehydrogenases with co-substrate recycling systems like isopropanol, can be subject to unfavorable thermodynamic equilibria. This can lead to incomplete conversion and lower product yields. To drive the reaction towards the desired product, this compound, several strategies can be employed. One effective method is in situ product removal (ISPR), where the product is continuously removed from the reaction mixture as it is formed. arranchemical.iequb.ac.uk This can be achieved through techniques such as liquid-liquid extraction, adsorption, or membrane separation. By keeping the product concentration low, the equilibrium is shifted towards product formation, leading to higher conversions. For instance, a two-phase system where the product is extracted into an organic solvent can be highly effective. arranchemical.ie

Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. The use of biocatalysis, as discussed above, is inherently a green approach due to its mild reaction conditions and reduced waste generation. Further advancements in sustainable synthesis can be achieved through the implementation of novel process technologies.

Flow Chemistry and Microreactor Technologies in Production

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of this compound. When conducted in microreactors, which have channels with sub-millimeter dimensions, these benefits are further amplified.

Waste Minimization and Process Efficiency Improvements

Improving the efficiency and reducing the environmental impact of chemical syntheses are paramount goals in modern chemistry. For the production of chiral halohydrins like this compound, strategies are often centered on the use of highly efficient catalytic systems, particularly enzymes, which operate under mild conditions and offer high selectivity, thereby minimizing waste and enhancing process efficiency.

Detailed Research Findings:

Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, offer a powerful approach to producing enantiopure compounds. One highly effective strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopuer enantiomer. Lipases and halohydrin dehalogenases (HHDHs) are two classes of enzymes particularly relevant to this field.

Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation. In a typical process, a racemic alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), producing an ester and leaving the unreacted (S)-alcohol in high enantiomeric excess. This method is highly efficient, often achieving high enantiomeric excess (>99% ee) and a theoretical maximum yield of 50% for the desired enantiomer. nih.govresearchgate.net The use of immobilized enzymes, such as Novozym 435 (lipase B from Candida antarctica), simplifies catalyst recovery and reuse, further improving process efficiency and reducing waste. researchgate.net

Halohydrin Dehalogenase (HHDH) Biocatalysis: HHDHs are particularly well-suited for the synthesis of chiral epoxides and β-substituted alcohols from haloalcohols. nih.gov These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides. researchgate.net This process can be used in a kinetic resolution where the enzyme selectively converts one enantiomer of the racemic halohydrin into an epoxide, leaving the other enantiomer behind. HHDHs can achieve high enantioselectivity in these resolutions. researchgate.net Furthermore, protein engineering has been employed to enhance the activity, stability, and enantioselectivity of HHDHs, making them more robust for industrial applications. chemrxiv.org Engineered HHDH variants have shown the ability to produce epoxides with high enantiomeric purity (e.g., 95.3% ee for (S)-epichlorohydrin) from prochiral substrates. nih.gov

The efficiency of these enzymatic processes can be quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. High E-values are indicative of excellent selectivity and an efficient resolution process.

| Method | Enzyme Type | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution via Acylation | Lipase (e.g., Novozym 435) | rac-1-phenyl-1-propanol | High enantiomeric excess (95% ee) of the (S)-enantiomer. | nih.gov |

| Kinetic Resolution via Dehalogenation | Halohydrin Dehalogenase (HHDH) | rac-2-bromo-1-phenylethanol | (S)-enantiomer obtained with 99% ee and 34.5% yield. | researchgate.net |

| Kinetic Resolution via Hydrolysis | Lipase (Novozym 435) | rac-halohydrin acetate | (S)-halohydrin obtained with 47% yield and 95% ee. | researchgate.net |

One-Pot and Multicomponent Reactions for Step Economy

Detailed Research Findings:

Another relevant example is the one-pot conversion of allyl alcohol derivatives to propargyl alcohols. This process proceeds through the in-situ formation and subsequent double dehydrobromination of a 1,2-dibromoalkane intermediate. The entire sequence, from bromination of the double bond to the two elimination steps, occurs in the same reaction vessel, showcasing a significant improvement in step economy.

The principles of these one-pot reactions could conceptually be applied to the synthesis of chiral bromohydrins. For example, an asymmetric dihydroxylation of allyl bromide followed by a regioselective enzymatic resolution, or a direct asymmetric bromohydroxylation of propene, could be envisioned as potential one-pot routes. Catalytic asymmetric methods, such as the copper-catalyzed Henry reaction to produce 2-bromo-2-nitroalkan-1-ols, demonstrate the direct formation of complex chiral bromo-alcohols from simple starting materials in a single step with high enantioselectivity. researchgate.net Such strategies represent the frontier in developing economically and environmentally sustainable routes to valuable chiral building blocks like this compound.

| Reaction Type | Starting Material | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Tandem Halogenation-Oxidation-Wittig | Alcohols | α-bromo-α,β-unsaturated esters | Three-step sequence in one pot; avoids isolation of intermediates. | jst.go.jp |

| Bromination / Double Elimination | Allyl alcohol derivatives | Propargyl alcohol derivatives | Forms a dibromo-intermediate in situ; high efficiency. | oup.com |

| Asymmetric Nitro-Aldol (Henry) Reaction | Aldehydes and Bromonitromethane | 2-bromo-2-nitroalkan-1-ols | Direct formation of a C-C bond with high enantioselectivity (>90% ee). | researchgate.net |

Stereochemical Investigations and Chiral Control in S 2 Bromo Propan 1 Ol Systems

Enantiomerism and Diastereomerism in Haloalcohols

(S)-2-Bromo-propan-1-ol is a chiral molecule due to the presence of a stereocenter at the carbon atom bonded to the bromine atom. This gives rise to a pair of enantiomers: this compound and (R)-2-bromo-propan-1-ol. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

Haloalcohols, such as 2-bromo-propan-1-ol, can also exhibit diastereomerism if a second chiral center is introduced into the molecule. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

Asymmetric Induction and Stereoselective Outcomes in Synthetic Transformations

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature in the substrate, reagent, catalyst, or environment. msu.edu In the context of this compound, its inherent chirality can be used to influence the stereochemical outcome of subsequent reactions.

For instance, the reduction of prochiral ketones using alcohol dehydrogenases can yield optically active secondary alcohols. researchgate.net While not directly involving this compound as a reactant, this principle of enzymatic stereoselectivity is relevant to the synthesis of chiral alcohols. The stereopreference of most alcohol dehydrogenases follows Prelog's rule. researchgate.net

Stereoselectivity is a broader term that encompasses both enantioselectivity and diastereoselectivity. msu.edu Any reaction that creates a new stereogenic center has the potential to be stereoselective. msu.edu

Chiral Resolution and Enantiopurification Strategies

Since enantiomers have identical physical properties, their separation, known as chiral resolution, requires the use of a chiral resolving agent or a chiral environment. Common strategies for the enantiopurification of haloalcohols and their derivatives include:

Chromatographic Methods: Chiral high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. For example, derivatives of (RS)-1-bromo-3-chloro-2-propanol have been separated using a normal phase (ODH) chiral column. researchgate.net

Enzymatic Resolution: Enzymes, being chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipase-catalyzed enantioselective synthesis is a documented method for producing enantiomerically enriched compounds. researchgate.net

The table below summarizes some analytical conditions used for the resolution of haloalcohol derivatives.

| Technique | Chiral Stationary Phase | Mobile Phase | Detection | Application |

| HPLC | Normal Phase (ODH) | n-hexane and isopropanol (80:20) | 254 nm | Resolution of phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol |

Retention and Inversion of Configuration in Stereospecific Reactions

In stereospecific reactions, the stereochemistry of the reactant dictates the stereochemistry of the product. Nucleophilic substitution reactions at the chiral center of this compound can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

Inversion of Configuration: This is characteristic of S N 2 reactions, where the nucleophile attacks from the side opposite to the leaving group (backside attack). youtube.com For example, treating an alcohol with PBr 3 to form an alkyl bromide proceeds with inversion of configuration. youtube.com

Retention of Configuration: This can be achieved through a double inversion mechanism, which involves two consecutive S N 2 reactions. youtube.com

Racemization: S N 1 reactions, which proceed through a planar carbocation intermediate, can lead to a mixture of both retention and inversion products, often resulting in partial or complete racemization. doubtnut.com The hydrolysis of optically active 2-bromobutane, for example, results in the formation of a (±)-butan-2-ol mixture. doubtnut.com

Diastereoselective substitution reactions of α-bromoacyl-imidazolidinones with nitrogen nucleophiles can be controlled to proceed with either retention or inversion of configuration by adjusting the reaction conditions. rsc.org

Application of Stereochemical Descriptors (e.g., R/S Nomenclature) in Advanced Synthesis

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of a chiral center as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left). libretexts.org This nomenclature is crucial for unambiguously describing the three-dimensional arrangement of atoms in a chiral molecule and is essential in planning and executing stereoselective syntheses.

For this compound, the 'S' descriptor indicates the specific spatial arrangement of the four groups attached to the chiral carbon atom. In advanced synthesis, the precise knowledge of stereochemistry, as defined by the R/S nomenclature, is fundamental for designing reaction sequences that lead to the desired stereoisomer of a target molecule. For instance, remote asymmetric induction reactions have been developed to synthesize polypropionates with a high degree of stereocontrol. elsevierpure.com

The priority of functional groups for nomenclature is established by IUPAC, with alcohols having a higher priority than halides. masterorganicchemistry.com

Computational Chemistry and Theoretical Studies of S 2 Bromo Propan 1 Ol

Conformational Analysis

The flexibility of (S)-2-Bromo-propan-1-ol arises from the rotation around its carbon-carbon single bond, leading to various spatial arrangements known as conformations. The study of these conformers and their relative stabilities is fundamental to understanding the molecule's preferred shapes.

Rotational isomers, or rotamers, are conformers that exist as energy minima on the potential energy surface of a molecule. wikipedia.org For molecules like this compound, the key rotamers are typically described by the dihedral angle between the bromine atom and the hydroxyl group. Theoretical and spectroscopic analyses of the closely related 1-bromo-2-propanol (B8343) have found that conformers where the Br-C-C-O fragment is in a gauche orientation are significantly more prevalent and stable than the anti orientation. researchgate.net This preference for the gauche conformation is a well-documented phenomenon in substituted ethanes. researchgate.net

The relative stability of these conformers can be quantified by their energy differences, typically calculated using computational methods.

| Conformer | Relative Energy (Conceptual) | Population Prevalence |

|---|---|---|

| Gauche | Lower | High |

| Anti | Higher | Low |

The unusual preference for the sterically more crowded gauche conformation over the anti conformation is known as the gauche effect. wikipedia.org While steric hindrance would typically favor the anti arrangement where the bulky bromine atom and hydroxyl group are furthest apart, electronic effects can override these steric considerations. wikipedia.orgnih.gov

In many haloalcohols, the gauche preference can be reinforced or caused by the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the halogen atom. reddit.com However, for the structural motif found in 1-bromo-2-propanol, computational and spectroscopic analyses indicate that the gauche effect is predominantly driven by hyperconjugation rather than a significant Br···H-O hydrogen bond. researchgate.net While a weak interaction may exist, it is not considered the primary stabilizing force responsible for the strong preference for the gauche conformer in this case.

The balance between different conformers can be highly sensitive to the surrounding environment, particularly the solvent. wikipedia.org The gauche and anti conformers of this compound possess different dipole moments. The gauche effect can be modulated by the polarity of the solvent. wikipedia.org A more polar solvent may preferentially stabilize the more polar conformer, thereby shifting the conformational equilibrium. For instance, in some compounds, a preference for the gauche conformer in the gas phase or nonpolar solvents might decrease or even switch to a preference for the anti conformer in a highly polar solvent. wikipedia.org

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the electronic structure of this compound with high accuracy. These calculations yield fundamental properties like molecular orbital energies and geometries.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can determine the energies of these orbitals and map their spatial distribution, providing insights into potential sites for nucleophilic and electrophilic attack.

| Molecular Orbital | Energy (Conceptual eV) | Significance |

|---|---|---|

| HOMO | ~ -11.5 | Region of highest electron density; site for electrophilic attack. |

| LUMO | ~ +0.5 | Region of lowest electron density; site for nucleophilic attack. |

| HOMO-LUMO Gap | ~ 12.0 | Indicator of chemical reactivity and kinetic stability. |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. For this compound, this involves modeling key reactions such as nucleophilic substitution (SN2), elimination (E2), and intramolecular cyclization.

Methodology and Findings: Density Functional Theory (DFT) is a primary method used to explore these reaction pathways. By employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can locate the geometries of reactants, products, and, crucially, the transition states that represent the energy maxima along the reaction coordinate.

For instance, in the intramolecular formation of (S)-propylene oxide from this compound under basic conditions, the alkoxide intermediate undergoes an internal SN2 reaction. Computational modeling can characterize the three-centered transition state where the oxygen nucleophile attacks the carbon center bearing the bromine atom, leading to the displacement of the bromide ion. The calculated activation energy for this step provides a quantitative measure of the reaction rate.

Similarly, the competition between SN2 and E2 pathways when reacting with an external nucleophile can be computationally investigated. A study on the related 2-bromopropane (B125204) system highlights how the nature of the attacking base and solvent effects can be modeled to predict the product ratio. nih.govsciepub.com For this compound, calculations would involve locating the transition state for the concerted E2 mechanism, where a base abstracts a proton from the C1 carbon while the C-Br bond breaks simultaneously, and comparing its activation barrier to that of the SN2 transition state. sciepub.com

The characterization of a transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is found. Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

| Reaction Type | Computational Method | Key Information Obtained | Example Application for this compound |

|---|---|---|---|

| Intramolecular SN2 | DFT (e.g., B3LYP/6-311+G(d,p)) | Transition state geometry, Activation energy (ΔG‡) | Modeling the formation of (S)-propylene oxide |

| Intermolecular SN2 vs. E2 | DFT with solvent model (e.g., PCM) | Relative activation barriers for competing pathways | Predicting product ratios with various nucleophiles/bases |

| Transition State Verification | Frequency Analysis, IRC Calculations | Confirmation of true transition state, Reaction path mapping | Ensuring located structures are correct saddle points |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum mechanics can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most significant for structure elucidation. The prediction of ¹H and ¹³C NMR spectra for this compound can confirm its structure and stereochemistry.

Methodology and Findings: The standard and most reliable method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov The process involves first optimizing the molecular geometry and then performing a single-point GIAO calculation. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σref - σcalc).

For accurate predictions, several factors must be considered:

Conformational Averaging: Molecules like this compound exist as a population of multiple stable conformers at room temperature. Accurate chemical shift prediction requires calculating the shifts for each significant conformer and then averaging them based on their Boltzmann-weighted populations.

Solvent Effects: NMR spectra are typically recorded in solution. The influence of the solvent can be modeled computationally using implicit solvent models like the Polarizable Continuum Model (PCM). github.io

Relativistic Effects: The presence of a heavy atom like bromine necessitates the consideration of relativistic effects, particularly spin-orbit coupling, which can significantly influence the chemical shifts of nearby nuclei. scm.com

Recent advancements also utilize machine learning (ML) models trained on large datasets of experimental and calculated spectra to predict chemical shifts with high accuracy, often outperforming purely theoretical methods for certain classes of molecules. nih.govfrontiersin.org

| Factor | Description | Computational Approach |

|---|---|---|

| Calculation Method | Core quantum mechanical method for shielding constants. | GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)) |

| Conformational Flexibility | Contribution of multiple low-energy conformers. | Boltzmann-weighting of shifts from all conformers. |

| Solvent Environment | Effect of the solvent on molecular geometry and electronic structure. | Implicit solvent models (e.g., PCM, SMD). |

| Relativistic Effects | Influence of the heavy bromine atom on nearby nuclei. | Inclusion of spin-orbit coupling in calculations. |

Molecular Dynamics (MD) Simulations for Conformational and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering detailed insights into conformational dynamics and interactions with the surrounding solvent.

Methodology and Findings: MD simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field. For this compound, simulations can be run in a box of explicit solvent molecules (e.g., water, chloroform) to mimic solution conditions.

A key application is conformational analysis. A theoretical and spectroscopic analysis of the closely related 1-bromo-2-propanol found that conformers with the halogen and oxygen atoms in a gauche orientation are strongly prevalent in both the gas phase and in solution. researchgate.net This preference is attributed to stabilizing hyperconjugative effects rather than intramolecular hydrogen bonding. MD simulations of this compound would allow for the exploration of its conformational landscape, sampling different dihedral angles (e.g., Br-C-C-O) over time to determine the relative populations of gauche and anti conformers.

Furthermore, MD simulations are invaluable for studying solvent effects. By analyzing the radial distribution functions between atoms of the solute and solvent, one can characterize the solvation shell. For example, simulations can reveal the structure and dynamics of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. Ab initio MD (AIMD) simulations, which calculate forces from electronic structure theory on the fly, can provide an even more accurate description of these interactions, though at a much higher computational cost. mdpi.com

Advanced Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

QTAIM and NBO are two powerful computational methods used to analyze the electron density and wave function, respectively, to provide deeper insights into chemical bonding, charge distribution, and intramolecular interactions.

QTAIM Analysis: The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ). By locating critical points in the density, QTAIM can define atoms, bonds, rings, and cages. For this compound, QTAIM can be used to:

Characterize Bonds: The properties at the bond critical point (BCP) between two atoms, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), characterize the nature of the bond (covalent vs. closed-shell interaction).

Identify Intramolecular Interactions: QTAIM can unequivocally identify and characterize weak interactions, such as intramolecular hydrogen bonds between the hydroxyl hydrogen and the bromine atom, by locating a BCP between the two atoms.

Analyze Reaction Mechanisms: A QTAIM analysis of the electron density along a reaction pathway, particularly at the transition state, can reveal the nature of bond breaking and forming. A study on HBr elimination from haloalcohols showed that in the transition state, the C-Br bond is already broken, and there is a significant accumulation of electron density on the bromine atom. nih.govdntb.gov.ua

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds, providing a clear Lewis structure picture. wikipedia.orgnih.gov For this compound, NBO analysis is particularly useful for:

Advanced Analytical Methodologies for Characterization of S 2 Bromo Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (S)-2-Bromo-propan-1-ol, offering deep insights into its atomic connectivity, stereochemistry, and conformational preferences.

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide direct evidence for the carbon skeleton and the placement of functional groups. bhu.ac.in

In the ¹H NMR spectrum of this compound, three distinct sets of signals are expected, corresponding to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂OH) protons. The methyl protons typically appear as a doublet due to coupling with the adjacent methine proton. The methine proton, bonded to the bromine atom, will appear as a multiplet. The two protons of the methylene group (CH₂OH) are diastereotopic due to the adjacent chiral center and are expected to exhibit different chemical shifts, each coupling with the methine proton and with each other, resulting in complex multiplets.

The ¹³C NMR spectrum provides complementary information, showing three distinct signals for the three non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is influenced by its electronic environment; for instance, the carbon atom bonded to the electronegative bromine atom (C2) is shifted downfield, as is the carbon bonded to the hydroxyl group (C1). docbrown.infocompoundchem.com

While NMR cannot directly distinguish between enantiomers like (S)- and (R)-2-Bromo-propan-1-ol under standard conditions, it is highly effective for assessing purity by detecting signals from any diastereomeric or constitutional isomers present as impurities.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

| CH₃ (3H) | ~1.7 | Doublet (d) | J(H₃,H₂) |

| CH (1H) | ~4.1 | Multiplet (m) | J(H₂,H₃), J(H₂,H₁ₐ), J(H₂,H₁ₑ) |

| CH₂OH (2H) | ~3.6-3.8 | Diastereotopic Multiplets (m) | J(H₁ₐ,H₁ₑ), J(H₁ₐ,H₂), J(H₁ₑ,H₂) |

| OH (1H) | Variable | Singlet (broad) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (CH₃) | ~25 |

| C2 (CHBr) | ~50 |

| C1 (CH₂OH) | ~68 |

Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for the assignment of absolute configuration. This approach involves calculating the theoretical NMR parameters (chemical shifts and coupling constants) for each possible stereoisomer of a molecule. researcher.life For this compound, the predicted spectrum is then compared with the experimentally obtained spectrum. A strong correlation between the calculated data for the (S)-enantiomer and the experimental results provides robust evidence for the stereochemical assignment. nih.gov This method is invaluable when authentic reference standards for all possible stereoisomers are unavailable.

The analysis of proton-proton coupling constants (J-values) provides detailed information about the molecule's preferred conformation in solution. Specifically, the vicinal coupling constants (³J) between protons on adjacent carbon atoms (H-C-C-H) are dependent on the dihedral angle between them. A theoretical and spectroscopic analysis of the related compound 1-bromo-2-propanol (B8343) revealed that conformers with the bromine and oxygen atoms in a gauche orientation are strongly predominant. nih.gov This preference is attributed to hyperconjugation effects rather than intramolecular hydrogen bonding. nih.gov By analyzing the coupling constants between the C2 methine proton and the diastereotopic C1 methylene protons in this compound, similar insights into its rotational isomerism and the dominant conformations around the C1-C2 bond can be obtained. nih.gov

Mass Spectrometry (MS) Techniques for Compound Verification

Mass spectrometry is a critical tool for confirming the molecular weight and elemental formula of this compound. The compound has a molecular formula of C₃H₇BrO and a monoisotopic mass of approximately 137.968 Da. nih.govnih.gov

In the mass spectrum, the molecular ion (M⁺) region is highly characteristic due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum, one for the molecule containing ⁷⁹Br (M⁺) and another at two mass units higher for the molecule containing ⁸¹Br (M+2), with nearly equal intensity. This distinctive isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that help confirm the structure. Common fragmentation pathways could include the loss of the bromine atom (M-Br)⁺ or cleavage of the C-C bond to lose the hydroxymethyl radical (•CH₂OH), providing further structural verification.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Description |

| [C₃H₇⁷⁹BrO]⁺ | ~138 | ~100% | Molecular ion (M⁺) with ⁷⁹Br |

| [C₃H₇⁸¹BrO]⁺ | ~140 | ~98% | Molecular ion (M+2) with ⁸¹Br |

| [C₃H₇O]⁺ | ~59 | Variable | Loss of Bromine radical |

| [C₂H₄Br]⁺ | ~107/109 | Variable | Loss of CH₂OH radical |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, with chiral columns, the enantiomeric excess of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for determining the purity of volatile compounds like this compound. nih.gov In this technique, the sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and differential interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. gcms.cz

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Purity

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers. csfarmacie.czmdpi.com The principle behind this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. khanacademy.org

The selection of an appropriate chiral stationary phase is critical for achieving successful enantiomeric resolution. For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs, for instance, cellulose-(3,5-dimethylphenylcarbamate), can be operated under various conditions, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. nih.gov

The mobile phase composition also plays a crucial role in the separation. In normal-phase chromatography, a nonpolar solvent like hexane (B92381) is typically used, often with a polar modifier such as an alcohol (e.g., isopropanol, ethanol) to enhance resolution. csfarmacie.cz The alcohol modifier can act as a hydrogen bond donor and acceptor, interacting with the CSP and influencing the chiral recognition mechanism. csfarmacie.cz For reversed-phase separations, mixtures of water or buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are common. nih.gov

A typical HPLC method for the enantiomeric purity determination of this compound might involve a column such as a Chiralcel OD-H (a cellulose-based CSP) with a mobile phase consisting of a mixture of n-hexane and isopropanol. researchgate.net The detection is commonly performed using a UV detector at a wavelength where the compound absorbs.

Table 1: Illustrative HPLC Parameters for Enantiomeric Purity of 2-Bromo-propan-1-ol Derivatives

| Parameter | Condition |

| Column | Chiralcel ODH |

| Mobile Phase | n-hexane:isopropanol (80:20) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

This table is based on a method developed for derivatives of 1-bromo-3-chloro-2-propanol and illustrates a potential starting point for the analysis of this compound. researchgate.net

The resulting chromatogram would show two distinct peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (ee) can then be calculated from the integrated peak areas of the two enantiomers.

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a fundamental property of chiral molecules, where a solution of an enantiomer rotates the plane of plane-polarized light. masterorganicchemistry.comwikipedia.organton-paar.com The direction and magnitude of this rotation are characteristic of the specific enantiomer under defined conditions. masterorganicchemistry.comanton-paar.com Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. masterorganicchemistry.com A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counterclockwise). wikipedia.org

The specific rotation, [α], is a standardized measure of optical rotation and is calculated using the following formula:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and wavelength (commonly the sodium D-line at 589 nm). anton-paar.com

For this compound, a non-racemic sample will exhibit a net optical rotation. The enantiomeric excess (ee) of a mixture can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:

ee (%) = ([α]mixture / [α]pure enantiomer) × 100

It is important to note that there is no direct correlation between the (R) or (S) configuration of an enantiomer and the direction of optical rotation (+ or -). masterorganicchemistry.comyoutube.com This relationship must be determined experimentally.

Table 2: Example Calculation of Specific Rotation

| Parameter | Value |

| Observed Rotation (α) | -4.05° |

| Concentration (c) | 0.15 g/mL (6 g in 40 mL) |

| Path Length (l) | 2 dm (200 mm) |

| Calculated Specific Rotation [α] | -13.5° |

This is a hypothetical example to illustrate the calculation. The actual specific rotation of this compound would need to be experimentally determined.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and can also provide insights into its conformational isomers. fapesp.brresearchgate.net The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent and easily identifiable feature in the IR spectrum of an alcohol is the O-H stretching vibration. docbrown.infolibretexts.org This typically appears as a broad and intense band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infodocbrown.info The C-H stretching vibrations of the alkyl groups will be observed in the range of 2850-3000 cm⁻¹. libretexts.org The C-O stretching vibration for a primary alcohol like this compound is expected to appear in the 1050-1150 cm⁻¹ region. The C-Br stretching vibration typically occurs in the fingerprint region, at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch (hydrogen-bonded) | 3200 - 3600 (broad, strong) |

| Alkyl | C-H stretch | 2850 - 3000 |

| Alcohol | C-O stretch | 1050 - 1150 |

| Bromoalkane | C-Br stretch | 500 - 600 |

Data compiled from general IR spectroscopy correlation tables. docbrown.infolibretexts.orgdocbrown.info

Furthermore, IR spectroscopy can be used for conformational analysis. This compound can exist in different conformations due to rotation around the C-C single bonds. These conformers may have slightly different vibrational frequencies, which can sometimes be resolved in the IR spectrum, particularly when measurements are taken in different solvents or at varying temperatures. fapesp.brresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental IR data to predict the most stable conformers and assign the observed vibrational bands. fapesp.br The study of intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the bromine atom, can also be investigated through conformational analysis using IR spectroscopy. researchgate.net

Applications of S 2 Bromo Propan 1 Ol in Complex Organic Synthesis

Asymmetric Synthesis of Biologically Active Molecules

The inherent chirality of (S)-2-Bromo-propan-1-ol makes it an invaluable starting material for the asymmetric synthesis of biologically active molecules, where specific stereochemistry is often crucial for therapeutic efficacy.

Precursor in Pharmaceutical Intermediate Synthesis

This compound serves as a key precursor in the synthesis of various pharmaceutical intermediates. Its ability to introduce a chiral propylene (B89431) oxide or related three-carbon unit is a common strategy in the construction of complex drug molecules. For instance, it is a crucial component in the synthesis of chiral epoxides, which are highly reactive intermediates that can be opened by a variety of nucleophiles to create more complex stereocenters. This strategy is employed in the synthesis of antiviral agents, where the precise three-dimensional arrangement of atoms is critical for the inhibition of viral replication. Specifically, it has been utilized in the synthesis of oxaselenolane nucleosides, which have shown potent anti-HIV and anti-HBV activities. nih.gov The stereocenter from this compound is directly incorporated into the final molecule, ensuring the desired biological activity.

| Pharmaceutical Intermediate Class | Therapeutic Area | Role of this compound |

| Chiral Epoxides | Antiviral | Introduces a key stereocenter for viral enzyme inhibition. |

| Chiral Amino Alcohols | Various | Serves as a backbone for the synthesis of enzyme inhibitors and receptor antagonists. |

| Oxaselenolane Nucleosides | Antiviral (HIV, HBV) | Provides the chiral core for the nucleoside analogue structure. nih.gov |

Key Synthon for Agrochemical Development

In the field of agrochemicals, this compound is utilized as a key synthon for the development of novel fungicides and herbicides. nih.govrsc.org The introduction of a chiral center can significantly enhance the efficacy and selectivity of these compounds, leading to lower application rates and reduced environmental impact. For example, derivatives of this compound have been incorporated into the synthesis of N-acyl-N-arylalaninates, a class of fungicides known for their effectiveness against various plant pathogens. nih.gov The specific stereochemistry derived from this compound can lead to a better fit with the target enzyme in the pest, thereby increasing its potency. Research in this area focuses on creating new generations of crop protection agents that are both highly effective and environmentally benign.

Preparation of Specialty Chemicals and Derivatives

The reactivity of this compound allows for its conversion into a variety of specialty chemicals and derivatives. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester. The bromine atom, being a good leaving group, can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and cyanides. This dual reactivity enables the synthesis of a diverse array of chiral molecules with specific functionalities. A significant application is in the synthesis of chiral epoxides, such as (S)-2-methyloxirane, a valuable intermediate for the synthesis of more complex chiral molecules. mdpi.com The conversion of this compound to the corresponding epoxide is typically achieved by treatment with a base, which promotes an intramolecular Williamson ether synthesis.

Integration into Multistep Synthetic Sequences

The utility of this compound is further demonstrated by its seamless integration into multistep synthetic sequences for the construction of complex natural products. vapourtec.comsyrris.jplibretexts.org Its ability to introduce a chiral three-carbon unit early in a synthetic route allows for the elaboration of this fragment into more complex structural motifs. For instance, it has been used as a starting material in the synthesis of fragments of polypropionate natural products, which are known for their diverse biological activities. mdpi.com In a notable example, (S)-3-bromo-2-methylpropanol, a derivative of the title compound, was a key fragment in the synthesis of the natural product pepluanol A. nih.gov The defined stereochemistry of the starting material is crucial for establishing the absolute configuration of multiple stereocenters in the final complex target molecule.

Utilization in Chiral Auxiliary and Ligand Design

The chiral nature of this compound also lends itself to the design and synthesis of chiral auxiliaries and ligands for asymmetric catalysis. uni-muenchen.deresearchgate.net Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which they are removed. Ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a chemical transformation. While direct applications of this compound in commercially available ligands are not widely documented, its derivatives, such as chiral amino alcohols and phosphines, are foundational components of many successful chiral ligands. rsc.org The development of new chiral ligands is a very active area of research, as they are essential for the efficient and environmentally friendly synthesis of enantiomerically pure compounds.

Q & A

How can the stereochemical purity of (S)-2-bromo-propan-1-ol be validated in asymmetric synthesis?

To confirm enantiomeric excess (ee), chiral chromatography (e.g., using Chiralcel OD-H columns) or nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) is recommended. For example, Scott et al. (1993) employed polarimetry combined with gas chromatography (GC) to resolve enantiomers of brominated alcohols . Advanced studies should cross-validate results using multiple techniques to address potential discrepancies in ee measurements due to solvent effects or impurities.

What experimental conditions optimize the synthesis of this compound while minimizing racemization?

Low-temperature nucleophilic substitution (e.g., -20°C in anhydrous THF) with a chiral catalyst can suppress racemization. Brown et al. (1991) demonstrated that using NaBH₄ in a protic solvent at controlled pH (6–7) selectively reduces intermediates without compromising stereointegrity . Kinetic monitoring via inline FTIR or Raman spectroscopy is advised to track reaction progress and optimize quenching times.

How do competing reaction pathways (substitution vs. elimination) affect the yield of this compound?

The balance between SN2 substitution and E2 elimination depends on steric hindrance and base strength. For example, bulky bases like tert-butoxide favor elimination, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity for substitution. Iranpoor et al. (1997) reported that adjusting the leaving group’s electronegativity (e.g., Br vs. Cl) modulates reaction selectivity . Advanced studies should perform kinetic isotope effect (KIE) experiments to elucidate mechanistic details.

What analytical methods are most effective for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) and gas chromatography-mass spectrometry (GC-MS) are standard for impurity profiling. For halogenated byproducts (e.g., 1,2-dibromopropane), electron capture detectors (ECD) offer high sensitivity. Evidence from purity assessments of similar brominated alcohols (97% purity in commercial samples) highlights the need for internal standardization to mitigate matrix effects .

How can computational modeling predict the thermodynamic stability of this compound under varying reaction conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model Gibbs free energy changes during synthesis. Renon and Prausnitz’s local composition model, originally applied to liquid mixtures, may be adapted to predict activity coefficients and non-ideality in bromo-alcohol solutions . Cross-referencing computational data with experimental DSC (differential scanning calorimetry) results improves accuracy in predicting decomposition thresholds.

What strategies resolve contradictions in reported reaction kinetics for this compound synthesis?

Discrepancies often arise from solvent polarity or catalyst loading variations. A meta-analysis of published kinetic data (e.g., Scott vs. Iranpoor protocols) should employ multivariate regression to isolate variables . Replication studies under controlled conditions (e.g., standardized solvent purity, inert atmosphere) are critical. Advanced teams may use microreactor systems to achieve reproducible, high-throughput kinetic profiling.

How does the steric configuration of this compound influence its reactivity in cross-coupling reactions?

The (S)-enantiomer’s configuration can dictate regioselectivity in Suzuki-Miyaura couplings. For example, steric hindrance near the hydroxyl group may favor transmetalation with specific palladium catalysts. Comparative studies with the (R)-enantiomer, using X-ray crystallography to analyze transition states, are essential for mechanistic insights .

What safety protocols mitigate risks when handling this compound in large-scale reactions?

Refer to the Cosmetic Ingredient Review (CIR) guidelines for brominated compounds, emphasizing fume hood use, PPE (nitrile gloves, safety goggles), and neutralization protocols for spills (e.g., sodium bicarbonate). Environmental fate studies recommend biodegradation screening to assess ecotoxicity, as halogenated alcohols can persist in aquatic systems .

How can isotopic labeling (e.g., ²H, ¹³C) elucidate degradation pathways of this compound?

Deuterium labeling at the β-position allows tracking of elimination products via mass spectrometry. Studies on similar compounds (e.g., 3-bromo-1-propanol) revealed hydrolytic degradation mechanisms in aqueous buffers, with pseudo-first-order kinetics . Advanced work should combine isotopic tracing with computational degradation modeling.

What interdisciplinary applications exist for this compound beyond organic synthesis?

In materials science, it serves as a precursor for chiral liquid crystals or biodegradable polymers. In environmental chemistry, its surface adsorption behavior on indoor particulates (studied via microspectroscopic imaging) informs indoor air quality models . Cross-disciplinary collaborations are encouraged to explore novel applications in catalysis or medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.